1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
This compound is a hybrid heterocyclic urea derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 8 and a furan-2-ylmethyl group at the urea nitrogen. The structural complexity of this molecule combines pharmacologically relevant motifs:
- 1,2,4-Triazolo[4,3-a]pyridine: Known for kinase inhibition and antiviral activity .
- 1,2,4-Oxadiazole: Enhances metabolic stability and binding affinity in bioactive molecules .
- Furan-2-ylmethyl: Modulates lipophilicity and bioavailability .
- Urea linker: Facilitates hydrogen-bond interactions with biological targets, common in enzyme inhibitors .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-10-19-15(26-22-10)12-5-2-6-23-13(20-21-14(12)23)9-18-16(24)17-8-11-4-3-7-25-11/h2-7H,8-9H2,1H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIXVOWGNKGNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethylamine, followed by the introduction of the triazolopyridine and oxadiazole groups through various coupling reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazolopyridine moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The oxadiazole group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1 highlights key structural analogs and their distinctions:
Key Observations :
- The target compound’s triazolopyridine-oxadiazole system is unique compared to pyrrolidine-based analogs (e.g., Compound 14), which may alter target selectivity .
Structure–Activity Relationships (SAR)
- Oxadiazole Substitution : Methyl groups (e.g., 3-methyl in the target compound) enhance metabolic stability over phenyl substituents (e.g., Compound 14) .
- Triazolopyridine vs. Pyridine-Triazole : The fused triazolopyridine core may confer stronger π-π stacking interactions in enzyme active sites .
- Urea Linker Flexibility : The target compound’s methylene spacer between urea and triazolopyridine may optimize binding geometry compared to rigid biphenyl systems .
Biological Activity
The compound 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a synthetic derivative that combines a furan moiety with a complex triazole and oxadiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C19H21N7O3
- Molecular Weight : 397.43 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays, particularly in anticancer and antimicrobial studies.
Anticancer Activity
A study published in MDPI highlighted the antiproliferative effects of related oxadiazole compounds against various cancer cell lines. For instance, derivatives showed inhibition percentages of over 80% against T-47D breast cancer and SK-MEL-5 melanoma cell lines . The compound's structure suggests potential interactions with key biological targets involved in cancer proliferation.
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| SK-MEL-5 (Melanoma) | 84.32% |
| MDA-MB-468 (Breast) | 84.83% |
| SR (Leukemia) | 81.58% |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth. The presence of the oxadiazole and triazole rings indicates a potential for interference with nucleic acid synthesis or protein interactions critical for cancer cell survival.
Antimicrobial Activity
In addition to its anticancer properties, the compound's derivatives have shown promising antibacterial and antifungal activity. A review on triazole scaffolds indicated that compounds within this class often exhibit broad-spectrum antimicrobial properties .
Case Studies
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Synthesis and Evaluation :
- A series of studies synthesized various derivatives of oxadiazoles and triazoles to evaluate their biological activities. Compounds were tested against a panel of pathogens and cancer cell lines.
- For example, a derivative similar to the target compound demonstrated an IC50 value of 0.67 µM against prostate cancer cells (PC-3), indicating strong efficacy compared to standard treatments like sorafenib .
-
Molecular Docking Studies :
- Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. These studies suggest that the compound may effectively bind to enzymes or receptors involved in cancer progression or microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
